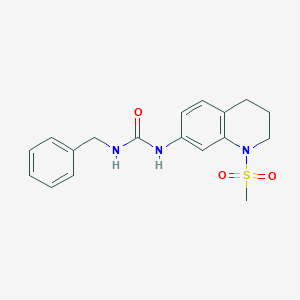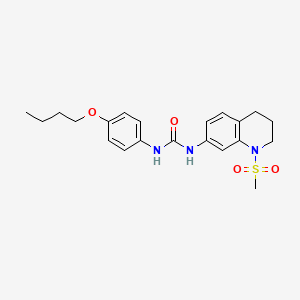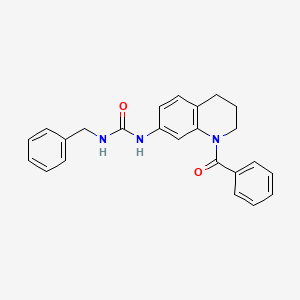
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-benzylurea, otherwise known as BQT-1, is a small molecule compound that has been the subject of much scientific research and development in recent years. BQT-1 is a member of the quinoline family of small molecule compounds and is known for its unique pharmacological properties. BQT-1 has been studied in a variety of applications, including its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer’s disease.
Applications De Recherche Scientifique
BQT-1 has been studied extensively in a variety of scientific research applications. It has been studied as an anti-cancer agent, as it has been shown to inhibit the growth of a variety of cancer cell lines, including those derived from breast, colon, and prostate cancers. BQT-1 has also been studied as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, BQT-1 has been studied as a potential treatment for Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta peptides and improve cognitive function in animal models.
Mécanisme D'action
The mechanism of action of BQT-1 is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in the production of pro-inflammatory cytokines and amyloid-beta peptides. Specifically, BQT-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, and BACE1, an enzyme involved in the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to activate the transcription factor NF-κB, which plays a role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of BQT-1 have been studied in a variety of cell culture and animal models. In cell culture models, BQT-1 has been shown to inhibit the growth of a variety of cancer cell lines and reduce the production of pro-inflammatory cytokines. In animal models, BQT-1 has been shown to reduce inflammation, improve cognitive function, and reduce the production of amyloid-beta peptides. Additionally, BQT-1 has been shown to be well-tolerated in animal models, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
BQT-1 has several advantages for use in laboratory experiments. It is highly efficient to synthesize, with a purity of over 99%. Additionally, it is well-tolerated in animal models, with no significant adverse effects reported. However, there are some limitations to consider when using BQT-1 in laboratory experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, BQT-1 has not been tested in humans, so its safety and efficacy in humans is unknown.
Orientations Futures
The potential of BQT-1 is still being explored, and there are many possible future directions for research. One possible direction is to further study its mechanism of action, as this could lead to the development of more effective treatments for various diseases. Additionally, further research into the safety and efficacy of BQT-1 in humans is needed to determine its potential as a therapeutic agent. Finally, further research into the potential applications of BQT-1 in other areas, such as diabetes and neurological diseases, could lead to new treatments for these conditions.
Méthodes De Synthèse
BQT-1 can be synthesized in a variety of ways, but the most common method is the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline-7-yl chloride with 1-benzylurea. This reaction is catalyzed by a base, such as pyridine, and yields BQT-1 as the major product. The reaction is typically carried out at room temperature and is highly efficient, yielding a product with a purity of over 99%.
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-benzylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23(20-10-5-2-6-11-20)27-15-7-12-19-13-14-21(16-22(19)27)26-24(29)25-17-18-8-3-1-4-9-18/h1-6,8-11,13-14,16H,7,12,15,17H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAAGIEGOFXTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-benzylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

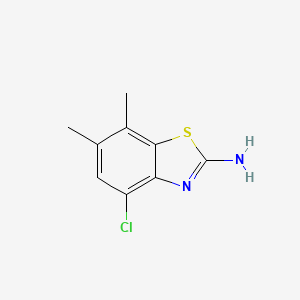
![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6574669.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
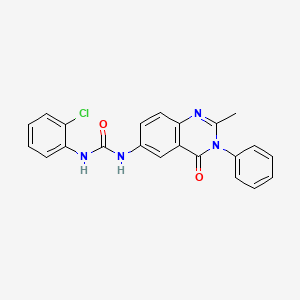
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
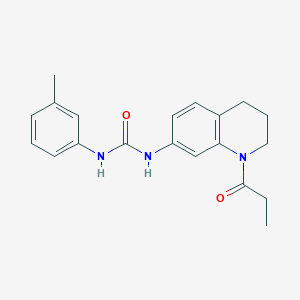
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
